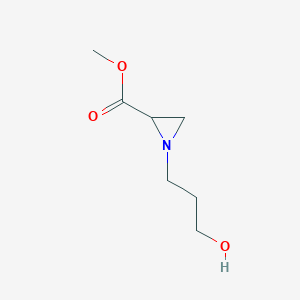

Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate is an organic compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity

Synthetic Routes and Reaction Conditions:

Nucleophilic Ring Opening of Aziridines: One common method involves the nucleophilic ring opening of aziridines with suitable nucleophiles.

Cyclization Reactions: Another approach involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production methods often involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to maximize efficiency and minimize by-products.

Types of Reactions:

Reduction: Reduction reactions can target the aziridine ring, leading to ring-opening and formation of amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to induce ring-opening.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted aziridine derivatives.

Scientific Research Applications

Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer and antiviral agents.

Materials Science: The compound’s reactivity makes it useful in the synthesis of polymers and advanced materials with unique properties.

Biological Studies: It serves as a probe for studying enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic residues.

Mechanism of Action

The mechanism of action of methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate involves its high ring strain, which makes the aziridine ring highly reactive. This reactivity allows it to undergo nucleophilic ring-opening reactions, forming covalent bonds with nucleophiles such as thiols, amines, and hydroxyl groups. These interactions can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Aziridine-2-carboxylic acid: Similar in structure but lacks the hydroxypropyl group, making it less versatile in certain reactions.

N-(3-hydroxypropyl)aziridine: Similar but without the carboxylate group, affecting its reactivity and applications.

Uniqueness: Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate is unique due to the presence of both the hydroxypropyl and carboxylate groups, which enhance its reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler counterparts.

Biological Activity

Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate is a compound belonging to the aziridine class, known for its three-membered ring structure that imparts unique chemical reactivity and biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an aziridine ring substituted with a hydroxyl group and a carboxylate moiety. This configuration contributes to its reactivity, particularly in nucleophilic substitution reactions due to the strain in the aziridine ring.

Antimicrobial Properties

Research indicates that aziridine derivatives exhibit significant antimicrobial activity. This compound has been explored for its potential against various bacterial strains. A study demonstrated that related aziridine compounds showed comparable antibacterial effects to established antibiotics like ampicillin and streptomycin, particularly against Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Escherichia coli |

| Streptomycin | 4.68 | Escherichia coli |

| Ampicillin | TBD | Staphylococcus aureus |

Cytotoxicity

Cytotoxic studies have shown that aziridines can exhibit selective toxicity towards cancer cell lines. For instance, related compounds were found to have IC50 values below 10 µM against A549 (lung cancer) and HeLa (cervical cancer) cell lines, indicating promising anticancer activity . The selectivity of these compounds suggests potential for development as chemotherapeutic agents.

The biological activity of this compound is largely attributed to its ability to undergo ring-opening reactions, which generate reactive intermediates capable of interacting with various biological targets, including enzymes and receptors. This interaction can lead to inhibition or activation of specific metabolic pathways .

Ring-Opening Reactions

The aziridine ring is highly strained, making it susceptible to nucleophilic attack. This property is exploited in synthetic chemistry to produce biologically relevant compounds. The regioselectivity of these reactions is influenced by the substituents on the aziridine ring and the nature of the nucleophile used .

Study on Antimicrobial Activity

A recent investigation into the antimicrobial properties of aziridine derivatives found that this compound exhibited significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, revealing effective concentrations comparable to traditional antibiotics .

Cytotoxicity Evaluation

In another study, this compound was tested for its cytotoxic effects on human cancer cell lines. Results indicated that at concentrations below 10 µM, the compound significantly reduced cell viability in A549 and HeLa cells while exhibiting minimal toxicity towards non-cancerous cells .

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)6-5-8(6)3-2-4-9/h6,9H,2-5H2,1H3 |

InChI Key |

NBYBVGKQPNJZLC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CN1CCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.